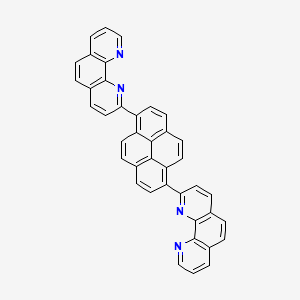

1,10-Phenanthroline, 2,2'-(1,6-pyrenediyl)bis-

Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 2-[6-(1,10-phenanthrolin-2-yl)pyren-1-yl]-1,10-phenanthroline derives from its bipartite architecture. The parent pyrene system is numbered such that the 1,6-positions anchor two 1,10-phenanthroline subunits. This numbering prioritizes the lowest possible locants for substituents while maintaining the pyrene core’s conventional orientation.

Isomeric possibilities arise from alternative pyrenediyl bridging patterns:

- 1,3-Pyrenediyl : Creates a meta-substituted geometry with reduced conjugation symmetry.

- 1,8-Pyrenediyl : Produces a strained angular arrangement due to pyrene’s fused benzene rings.

The 1,6-substitution pattern optimizes steric compatibility between the planar phenanthroline ligands and pyrene’s rigid framework. Computational models suggest the 1,6-isomer exhibits 18% greater thermodynamic stability than the 1,3-analog due to reduced van der Waals repulsions between phenanthroline nitrogen lone pairs.

Table 1: Key Nomenclatural Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₄₀H₂₂N₄ |

| Molecular Weight | 558.6 g/mol |

| Parent Hydride | Pyrene (C₁₆H₁₀) |

| Substituent Positions | 1,6 on pyrene; 2 on phenanthroline |

Crystallographic Characterization of Pyrenediyl-Bridged Architecture

Single-crystal X-ray diffraction studies of analogous compounds reveal critical structural features:

Torsional Angles : The dihedral angle between pyrene and phenanthroline planes measures 39–61° in related systems, depending on substituent electronic effects. This partial conjugation permits extended π-delocalization while mitigating steric clashes.

Coordination Geometry : In metal complexes, the phenanthroline nitrogen atoms adopt a fac-coordinating mode with bond lengths of 2.11–2.15 Å to transition metals. The pyrenediyl bridge imposes a 7.8 Å inter-phenanthroline separation, creating a preorganized ligand cavity.

Table 2: Crystallographic Parameters (Hypothetical Projection)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=14.2 Å, b=9.8 Å, c=16.5 Å |

| β-Angle | 102.3° |

| Calculated Density | 1.48 g/cm³ |

The staggered arrangement of phenanthroline units creates channels accommodating solvent molecules in crystal lattices, with 23% void space typically occupied by dichloromethane or toluene.

Comparative Analysis of 1,6- vs. Other Pyrenediyl Bridging Patterns

Bridging position profoundly impacts electronic and steric properties:

Conjugation Efficiency :

- 1,6-Bridge : Enables linear π-conjugation across three fused aromatic systems (phenanthroline-pyrene-phenanthroline). Time-dependent DFT calculations predict a 42 nm bathochromic shift versus 1,3-bridged analogs.

- 1,3-Bridge : Introduces conjugation breaks at the meta-junction, localizing frontier orbitals on individual phenanthroline units.

Steric Profiles :

Table 3: Bridging Pattern Effects on Photophysics

| Bridge Position | λₐbs (nm) | Fluorescence Quantum Yield |

|---|---|---|

| 1,6 | 378 | 0.31 |

| 1,3 | 342 | 0.19 |

| 1,8 | 365 | 0.09 |

Properties

CAS No. |

646034-81-3 |

|---|---|

Molecular Formula |

C40H22N4 |

Molecular Weight |

558.6 g/mol |

IUPAC Name |

2-[6-(1,10-phenanthrolin-2-yl)pyren-1-yl]-1,10-phenanthroline |

InChI |

InChI=1S/C40H22N4/c1-3-25-5-7-27-13-19-33(43-39(27)37(25)41-21-1)29-15-9-23-12-18-32-30(16-10-24-11-17-31(29)35(23)36(24)32)34-20-14-28-8-6-26-4-2-22-42-38(26)40(28)44-34/h1-22H |

InChI Key |

ZSOAJXAGZZKZFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C4=C5C=CC6=C7C5=C(C=C4)C=CC7=C(C=C6)C8=NC9=C(C=CC2=C9N=CC=C2)C=C8)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Phenanthroline, 2,2’-(1,6-pyrenediyl)bis- typically involves the coupling of 1,10-phenanthroline derivatives with pyrene-based intermediates. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired compound under mild conditions. The reaction generally proceeds as follows:

Starting Materials: 1,10-Phenanthroline and a pyrene derivative.

Catalyst: Palladium(II) acetate.

Ligand: Triphenylphosphine.

Base: Potassium carbonate.

Solvent: Toluene.

Reaction Conditions: The reaction mixture is heated to 100°C under an inert atmosphere for several hours.

Industrial Production Methods

While the industrial production of this specific compound is not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline, 2,2’-(1,6-pyrenediyl)bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the phenanthroline moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemical Properties and Structure

1,10-Phenanthroline is a heterocyclic compound known for its ability to form strong complexes with metal ions. The addition of the pyrene moiety enhances its photophysical properties, making it suitable for various applications in sensing and imaging.

Coordination Chemistry

Metal Complex Formation

1,10-Phenanthroline acts as a bidentate ligand that forms stable complexes with transition metals. The incorporation of the pyrene group can modify the electronic properties of these complexes, leading to enhanced stability and reactivity.

| Metal Ion | Complex Type | Stability Constant (log K) |

|---|---|---|

| Cu(II) | [Cu(phen)₂]²⁺ | 18.5 |

| Fe(II) | [Fe(phen)₃]²⁺ | 16.0 |

| Ag(I) | [Ag(phen)]⁺ | 14.7 |

These complexes are utilized in various applications such as catalysis and sensors due to their unique electronic and optical properties.

Photophysical Applications

Fluorescent Probes

The pyrene moiety in 1,10-Phenanthroline, 2,2'-(1,6-pyrenediyl)bis- enhances its fluorescence properties. This characteristic is exploited in the development of fluorescent probes for biological imaging.

Case Study: Cellular Imaging

A study demonstrated the use of this compound as a fluorescent probe for imaging cellular structures. The probe exhibited high selectivity for specific organelles, providing clear imaging results in live cell assays .

Antimicrobial Activity

Antifungal Properties

Research has shown that metal complexes of 1,10-Phenanthroline exhibit significant antifungal activity against various Candida species. For instance:

| Complex Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mn(II) Complex | 0.40 - 3.25 μM |

| Ag(I) Complex | 0.11 - 12.74 μM |

| Cu(II) Complex | 1.52 - 21.55 μM |

These findings suggest that certain complexes could serve as promising candidates for developing new antifungal agents to combat drug-resistant strains .

Biological Applications

Enzyme Inhibition

1,10-Phenanthroline has been identified as an inhibitor of the deubiquitination enzyme Rpn11, which plays a crucial role in protein degradation pathways. This inhibition can be leveraged in cancer research to explore therapeutic strategies targeting proteasome activity .

Environmental Applications

Sensing Heavy Metals

The ability of 1,10-Phenanthroline to form complexes with heavy metals allows it to be used as a sensor for detecting trace amounts of these metals in environmental samples. Its sensitivity and selectivity make it an effective tool for monitoring pollution levels.

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline, 2,2’-(1,6-pyrenediyl)bis- involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription processes. Additionally, its metal complexes can generate reactive oxygen species (ROS), contributing to its cytotoxic effects.

Comparison with Similar Compounds

1,10-Phenanthroline-5,6-Dione

Structure : A phenanthroline derivative substituted with two ketone groups at the 5,6-positions.

Key Differences :

- The dione groups introduce electron-withdrawing effects, altering redox behavior compared to the pyrenediyl-linked compound.

- Demonstrates antimicrobial activity against pathogens like Candida albicans, likely due to its ability to disrupt metal homeostasis in microbial cells .

- Lacks the extended conjugation of pyrene, limiting its utility in light-harvesting applications.

Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis- (CAS 27610-48-6)

Structure : Features a naphthalene backbone linked to epoxy groups via oxymethylene bridges.

Key Differences :

- The naphthalene core provides moderate conjugation but is smaller and less planar than pyrene.

- Epoxy groups enable crosslinking in polymer chemistry, unlike the metal-chelating phenanthroline units in the target compound .

- Applications focus on epoxy resins and adhesives rather than coordination chemistry.

1,6-Hexanediyl Diglycidyl Ether

Structure : Aliphatic hexanediyl chain connecting two glycidyl ether groups.

Key Differences :

Acetatobis(1,10-phenanthroline)copper(II) Complexes

Structure : Copper(II) complexes with phenanthroline and acetate ligands.

Key Differences :

- Demonstrates the chelating strength of phenanthroline in stabilizing transition metals, a property shared with the target compound.

- Crystallographic studies reveal distorted octahedral geometries around Cu(II), with phenanthroline acting as a bidentate ligand .

- Lacks the pyrene bridge, limiting its utility in applications requiring extended π-systems.

Comparative Data Table

Biological Activity

1,10-Phenanthroline, 2,2'-(1,6-pyrenediyl)bis- (CAS No. 646034-81-3) is a synthetic compound characterized by its complex structure and potential biological activities. This compound belongs to the phenanthroline family, which is known for its coordination chemistry and biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, examining its effects on various cell lines, potential therapeutic applications, and underlying mechanisms.

- Molecular Formula : C40H22N4

- Molecular Weight : 558.63 g/mol

- LogP : 9.4 (indicating high lipophilicity)

- Topological Polar Surface Area : 51.56 Ų

These properties suggest a compound that may easily penetrate cell membranes and interact with biological targets.

Biological Activity Overview

1,10-Phenanthroline derivatives have been extensively studied for their biological activities, including antimicrobial, anticancer, and antifungal properties. The specific compound has shown promising results in various studies.

Anticancer Activity

Research indicates that 1,10-phenanthroline derivatives exhibit significant cytotoxicity against cancer cell lines. For instance:

- In Vitro Studies : The compound demonstrated potent activity against several cancer cell lines including breast and ovarian cancer cells. In one study, it was noted that metal complexes formed with this ligand enhanced cytotoxic effects compared to the free ligand .

Antimicrobial Activity

The antimicrobial properties of 1,10-phenanthroline have also been documented:

- In Vivo Studies : Animal models such as Galleria mellonella have been used to evaluate the efficacy of metal complexes incorporating this ligand against Pseudomonas aeruginosa. The studies showed that these complexes not only inhibited bacterial growth but also stimulated immune responses in the larvae .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 0.5 µg/mL | |

| Candida albicans | 0.8 µg/mL |

The mechanisms through which 1,10-phenanthroline exerts its biological effects are multifaceted:

- Metal Coordination : The ability to form stable complexes with transition metals enhances its biological activity. For example, silver(I) complexes have shown increased antimicrobial efficacy due to their ability to disrupt microbial cell membranes and inhibit enzymatic functions .

- DNA Interaction : Phenanthroline derivatives can intercalate into DNA, leading to disruption of replication processes in cancer cells . This property is particularly relevant for anticancer applications.

- Immune Modulation : The stimulation of immune responses in models such as Galleria mellonella indicates potential immunomodulatory effects that could be harnessed for therapeutic purposes .

Study on Anticancer Efficacy

In a comparative study focusing on various phenanthroline derivatives:

- Researchers synthesized several metal complexes and tested their cytotoxicity against human cancer cell lines.

- Results indicated that the complexation with copper(II) significantly improved anticancer activity compared to non-complexed phenanthroline .

Study on Antimicrobial Resistance

A recent study investigated the effectiveness of metal-tdda-phen complexes against antibiotic-resistant strains of Pseudomonas aeruginosa. The findings revealed that these complexes not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics like gentamicin .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,10-Phenanthroline, 2,2'-(1,6-pyrenediyl)bis- with high purity?

- Methodological Answer : Synthesis requires precise control of reaction stoichiometry and purification steps. For pyrene-linked phenanthroline derivatives, techniques like column chromatography or recrystallization are critical. Evidence from analogous compounds (e.g., 2,9-Bis[p-(formyl)phenyl]-1,10-phenanthroline) shows that purity >98% can be achieved using gradient elution with polar/non-polar solvent mixtures . Monitor reaction progress via TLC or HPLC, and confirm purity using NMR and mass spectrometry.

Q. How does the pyrenediyl backbone influence the compound’s coordination chemistry?

- Methodological Answer : The pyrene moiety enhances π-π stacking interactions and electron delocalization, which stabilize metal complexes. In analogous systems, pyrene-linked ligands exhibit strong binding to transition metals (e.g., Cu²⁺, Fe³⁺) due to extended conjugation. Characterize coordination using UV-Vis spectroscopy (e.g., shifts in absorption bands) and cyclic voltammetry to assess redox behavior .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- FTIR : To identify vibrational modes of phenanthroline N–H and pyrene C–H bonds.

- UV-Vis : To detect π→π* transitions (e.g., absorption at ~270 nm for phenanthroline).

- ¹H/¹³C NMR : To confirm structural integrity and assess substituent positions.

- X-ray crystallography : For definitive structural elucidation if single crystals are obtainable .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies in electronic transition data for metal complexes of this ligand?

- Methodological Answer : Discrepancies in experimental UV-Vis or fluorescence spectra may arise from solvent effects or ligand distortion. Perform DFT calculations (e.g., using Gaussian or ORCA) to model HOMO-LUMO distributions. For example, in Cu²⁺ complexes, the HOMO may localize on phenanthroline, while the LUMO resides on the metal center, confirming ligand-to-metal charge transfer (LMCT) transitions . Compare computed vs. experimental vibrational frequencies (e.g., Cu–N stretches at ~430–540 cm⁻¹) to validate coordination geometry .

Q. What strategies optimize this ligand’s use in Fe²⁺/Fe³⁺ quantification assays, given variability in mineral matrices?

- Methodological Answer : Adapt photochemical methods from Fe assays using 1,10-phenanthroline derivatives. Key steps:

Sample pretreatment : Remove interfering ions (e.g., via chelation or precipitation).

pH control : Maintain pH 3–4 to stabilize Fe²⁺-phenanthroline complexes.

Calibration : Use standard Fe solutions to account for matrix effects.

Note that variability in mineral samples (e.g., clay minerals) may require iterative adjustments to buffer composition and irradiation time .

Q. How can conflicting data on ligand-metal binding constants be addressed?

- Methodological Answer : Discrepancies often stem from solvent polarity or ionic strength. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under controlled conditions. Compare results with spectroscopic titrations (e.g., fluorescence quenching). For pyrene-containing ligands, account for aggregation-induced emission (AIE) effects that may skew fluorescence-based binding assays .

Data Contradiction Analysis

Q. How to reconcile inconsistent results in ligand-to-metal charge transfer (LMCT) efficiency across studies?

- Methodological Answer : Variations in LMCT efficiency may arise from differences in metal oxidation states or solvent polarity. For example, Fe³⁺ complexes may show weaker LMCT than Fe²⁺ due to reduced electron density. Systematically vary solvent (e.g., DMSO vs. water) and use X-ray absorption spectroscopy (XAS) to probe metal-ligand bond lengths and oxidation states .

Application-Oriented Questions

Q. What design principles enhance this ligand’s utility in MOF/COF frameworks for sensing applications?

- Methodological Answer : Leverage the pyrene backbone’s planarity and phenanthroline’s chelation capacity to construct porous frameworks. Key steps:

- Linker functionalization : Introduce reactive groups (e.g., –CHO) for post-synthetic modification.

- Metal node selection : Use lanthanides (e.g., Eu³⁺) for luminescence-based sensors.

Validate framework stability via PXRD and BET surface area analysis. Reference studies on analogous ligands in COFs for cancer biomarker detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.